
4-Bromo-1H-pyrazole-3-carboxamide
Descripción general
Descripción
The compound "4-Bromo-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides involves good yields and is characterized spectroscopically . Another method includes a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which features a selective Sandmeyer reaction . Additionally, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their antifungal activities have been reported, showcasing the versatility of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography. For example, the crystal packing of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . The crystal structure studies of pyrazole-1-carboxamides reveal the formation of hydrogen-bond dimeric patterns, which are significant for the stability of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which are essential for their biological activities. For instance, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines leads to novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with evaluated insecticidal and fungicidal activities . The reactivity of these compounds is also demonstrated in the synthesis of pyrazolo[5,1-a]isoindoles through one-pot cascade reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The solid-state structures, as analyzed through Hirshfeld surface analysis and DFT calculations, indicate that the molecular sheets are primarily formed by hydrogen bonds . The thermal decomposition and the nonlinear optical properties of these compounds have also been studied, providing insights into their stability and potential applications .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-Bromo-1H-pyrazole-3-carboxamide is utilized in the synthesis of novel compounds. For instance, Bobko et al. (2012) developed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the compound's role as a versatile intermediate in organic synthesis (Bobko et al., 2012).
Theoretical and Experimental Studies
Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of similar pyrazole derivatives, highlighting the chemical versatility and significance in the study of reaction mechanisms (Yıldırım et al., 2005).
Insecticidal and Fungicidal Activities
Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, demonstrating their insecticidal and fungicidal activities, thus showing potential applications in agriculture (Zhu et al., 2014).
Antifungal Activity
Compounds derived from this compound show promise in antifungal applications. Du et al. (2015) synthesized a series of novel pyrazole carboxylic acid amides, revealing their moderate to excellent activities against phytopathogenic fungi (Du et al., 2015).
Anticancer Research
Lu et al. (2014) synthesized 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effect on cancer cells. They also explored the DNA-binding interaction of these compounds, indicating their potential in anticancer research (Lu et al., 2014).
Structural and Molecular Studies
Structural and molecular studies of pyrazole-1-carboxamides, including 4-bromo variants, are essential for understanding their chemical properties. Llamas-Saiz et al. (1999) conducted a study on the crystal structures of pyrazole N-substituted primary amides, providing insights into their structural characteristics (Llamas-Saiz et al., 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Action Environment
Propiedades
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPKNPBZYQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634786 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-65-0 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



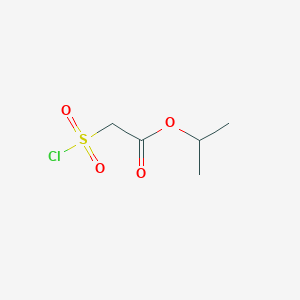

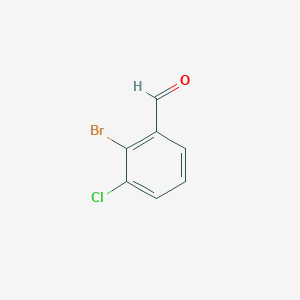

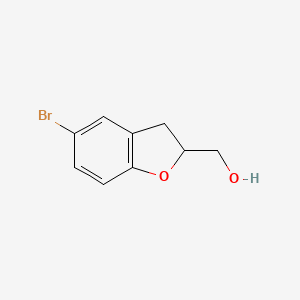
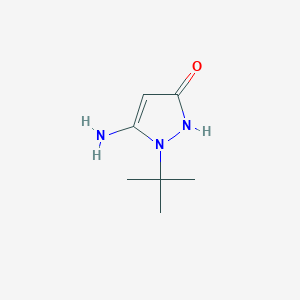
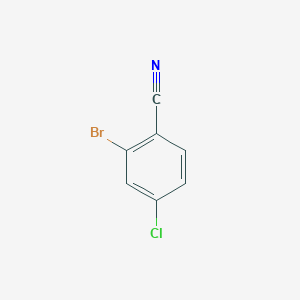
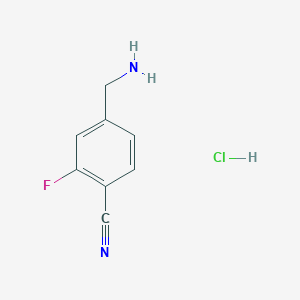

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)
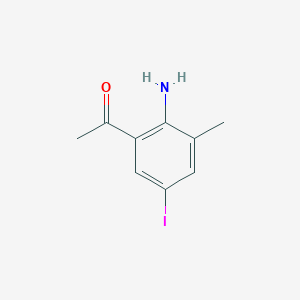
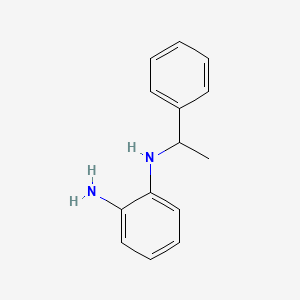
![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)